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Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a potent, orally bioavailable small molecule that
has been extensively investigated as an anti-cancer agent. Initially characterized as a
selective, non-ATP competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET)
receptor tyrosine kinase, subsequent research has revealed a dual mechanism of action
involving the disruption of microtubule polymerization.[1][2][3] The c-MET signaling pathway is
frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival,
migration, and invasion.[2][4] Tivantinib's ability to target both c-MET and microtubules makes it
a subject of significant interest in drug discovery and development.

These application notes provide a comprehensive overview of the use of (Rac)-Tivantinib in
high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-
based assays are provided to enable researchers to effectively screen for and characterize
inhibitors of c-MET and microtubule dynamics.

Mechanism of Action
Tivantinib exhibits a dual mechanism of action:

e C-MET Inhibition: Tivantinib is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine
kinase.[3] It binds to the dephosphorylated, inactive conformation of the kinase domain,
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preventing its activation and subsequent downstream signaling.[3] The inhibition of c-MET
leads to the downregulation of key signaling pathways, including the RAS/MAPK, PI3K/AKT,
and STAT3 pathways, ultimately resulting in reduced cell proliferation and survival.[3]

e Microtubule Disruption: Tivantinib also functions as a microtubule-disrupting agent.[1][2] It
inhibits tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.
[1][2] This activity is independent of its c-MET inhibitory function and contributes to its overall

cytotoxic effects.

Data Presentation

The following tables summarize the in vitro activity of (Rac)-Tivantinib against its primary
target, c-MET, and its anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Activity of (Rac)-Tivantinib

Target Assay Type Parameter Value Reference

c-MET Kinase Assay K 355 nM [3]

Table 2: Anti-proliferative Activity of (Rac)-Tivantinib in Cancer Cell Lines
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Cell Line Cancer Type c-MET Status IC_50_ (pM) Reference
Non-Small Cell MET Amplified
EBC-1 _ ~1 [5]16]
Lung Cancer (High)
Non-Small Cell MET Amplified
H1993 _ ~1 [5][6]
Lung Cancer (High)
] MET Amplified
MKN-45 Gastric Cancer ] ~0.5 [1]
(High)
] MET Amplified
SNU-5 Gastric Cancer ] ~0.5 [1]
(High)

Non-Small Cell
A549 MET Low ~1 [5]
Lung Cancer

Non-Small Cell
H460 MET Low ~1 [1]
Lung Cancer

Non-Small Cell
HCC827 MET Low ~1 [5]
Lung Cancer

Non-Small Cell
PC9 MET Low ~1 [5]
Lung Cancer

Signaling and Experimental Workflow Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b567748#rac-tivantinib-in-high-throughput-screening-
assays]|

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19403923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528687/
https://www.researchgate.net/figure/e-MET-dependent-cell-lines-are-sensitive-to-tivantinib-crizotinib-and-PHA-665752-but_fig2_265386732
https://www.benchchem.com/product/b567748#rac-tivantinib-in-high-throughput-screening-assays
https://www.benchchem.com/product/b567748#rac-tivantinib-in-high-throughput-screening-assays
https://www.benchchem.com/product/b567748#rac-tivantinib-in-high-throughput-screening-assays
https://www.benchchem.com/product/b567748#rac-tivantinib-in-high-throughput-screening-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b567748?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

